molecular formula C23H19NO4 B8071153 Benzeneacetic acid,3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-

Benzeneacetic acid,3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-

Cat. No.: B8071153
M. Wt: 373.4 g/mol
InChI Key: XEPCGBYMRBSJLW-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, also known as 3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenylacetic acid, is a complex organic compound with the molecular formula C24H21NO4 and a molecular weight of 387.43 g/mol[_{{{CITATION{{{1{CAS 631915-50-9 Benzeneacetic acid,3-[[[(9H-fluoren-9-ylmethoxy ...](https://www.alfa-chemistry.com/cas_631915-50-9.htm). This compound is characterized by its benzene ring structure and the presence of a fluoren-9-ylmethoxy carbonyl group attached to an amino group[{{{CITATION{{{_1{CAS 631915-50-9 Benzeneacetic acid,3-[[(9H-fluoren-9-ylmethoxy ....

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzeneacetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- typically involves the following steps:

  • Starting Materials: The synthesis begins with benzeneacetic acid and 9H-fluoren-9-ylmethanol as the primary starting materials[_{{{CITATION{{{_1{CAS 631915-50-9 Benzeneacetic acid,3-[[(9H-fluoren-9-ylmethoxy ....

  • Activation: The carboxyl group of benzeneacetic acid is activated using reagents such as thionyl chloride (SOCl2) to form benzeneacetyl chloride[_{{{CITATION{{{_1{CAS 631915-50-9 Benzeneacetic acid,3-[[(9H-fluoren-9-ylmethoxy ....

  • Coupling Reaction: The activated benzeneacetyl chloride is then coupled with 9H-fluoren-9-ylmethanol in the presence of a base such as triethylamine (Et3N) to form the intermediate ester[_{{{CITATION{{{_1{CAS 631915-50-9 Benzeneacetic acid,3-[[(9H-fluoren-9-ylmethoxy ....

  • Amination: The intermediate ester undergoes aminolysis with an amine source, such as ammonia or an amine derivative, to introduce the amino group[_{{{CITATION{{{_1{CAS 631915-50-9 Benzeneacetic acid,3-[[(9H-fluoren-9-ylmethoxy ....

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound[_{{{CITATION{{{_1{CAS 631915-50-9 Benzeneacetic acid,3-[[(9H-fluoren-9-ylmethoxy ....

Industrial Production Methods: In an industrial setting, the synthesis of benzeneacetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- is scaled up using reactors and continuous flow processes to ensure high yield and purity[_{{{CITATION{{{_2{CAS 631915-50-9 Benzeneacetic acid,3-[[(9H-fluoren-9-ylmethoxy .... The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: Benzeneacetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Substitution reactions can occur at the benzene ring, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and ketones.

  • Reduction Products: Amine derivatives.

  • Substitution Products: Substituted benzene derivatives.

Scientific Research Applications

Benzeneacetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in the study of protein interactions and enzyme inhibition.

  • Industry: The compound is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which benzeneacetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

Benzeneacetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- is compared with similar compounds such as:

  • Benzeneacetic acid, 3-[(fluoren-9-ylmethoxy)carbonyl]amino]methyl]phenylacetic acid: Similar structure but different substituents.

  • 9H-Fluoren-9-ylmethoxy)carbonyl]amino} (4-iodophenyl)acetic acid: Similar functional groups but different aromatic ring substitutions.

These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

2-(3-aminophenyl)-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4/c24-15-7-5-6-14(12-15)21(22(25)26)23(27)28-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13,24H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPCGBYMRBSJLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C4=CC(=CC=C4)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718786
Record name 2-(3-Aminophenyl)-3-[(9H-fluoren-9-yl)methoxy]-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186320-08-1
Record name 2-(3-Aminophenyl)-3-[(9H-fluoren-9-yl)methoxy]-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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